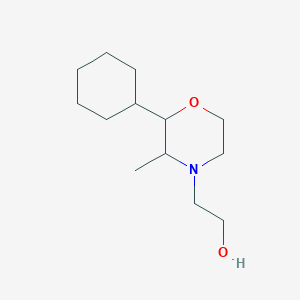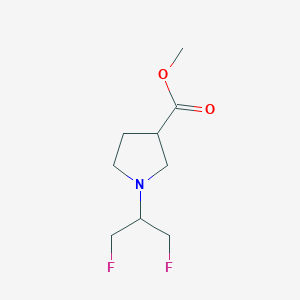
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H15F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoropropyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoropropyl reagents under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a difluoropropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in THF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
作用机制
The mechanism of action of Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The difluoropropyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Pyrrolidine-2,5-dione derivatives
- Proline derivatives
Uniqueness
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C9H15F2NO2 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC 名称 |
methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-14-9(13)7-2-3-12(6-7)8(4-10)5-11/h7-8H,2-6H2,1H3 |
InChI 键 |
UQOJYZFFACQOBM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCN(C1)C(CF)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
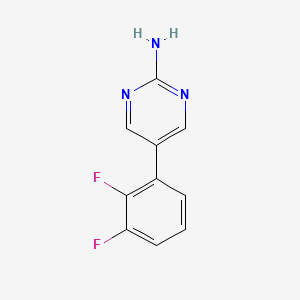
![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
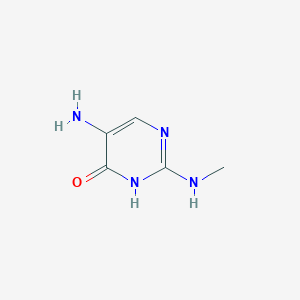
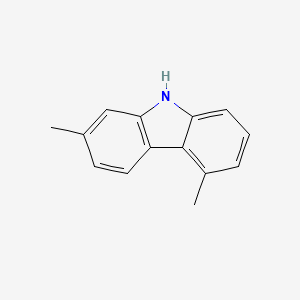
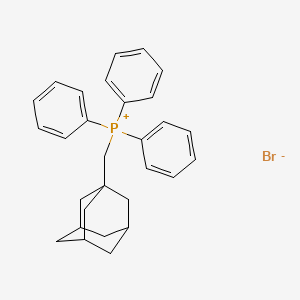
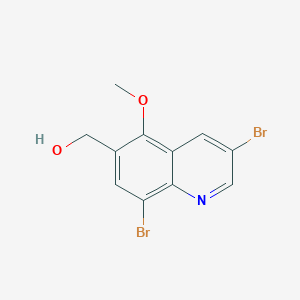
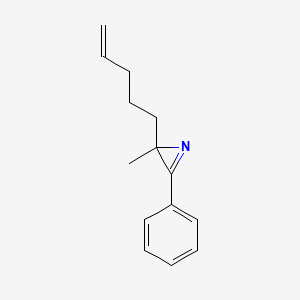
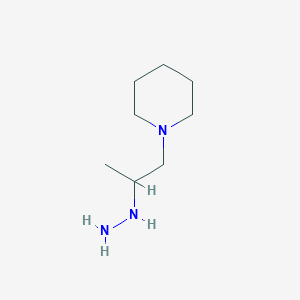
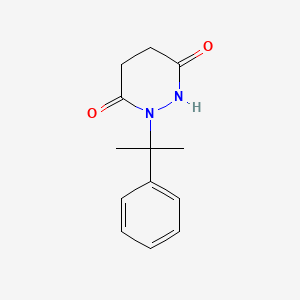

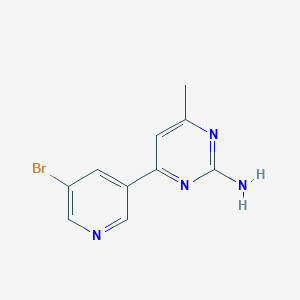
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)
